N-(3-benzoylphenyl)-4-phenylbenzamide
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Overview
Description
N-(3-benzoylphenyl)-4-phenylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzoylphenyl)-4-phenylbenzamide typically involves the reaction of 3-aminobenzophenone with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-benzoylphenyl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies for the treatment of conditions such as arthritis and chronic pain .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it inhibits cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with receptors on cell membranes, altering signal transduction pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
- N-(4-benzoylphenyl)-4-phenylbenzamide
- N-(3-benzoylphenyl)-1H-indole-2-carboxamide
- N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Comparison: N-(3-benzoylphenyl)-4-phenylbenzamide is unique due to its specific substitution pattern on the phenyl rings. This structural feature influences its chemical reactivity and biological activity. Compared to N-(4-benzoylphenyl)-4-phenylbenzamide, the 3-benzoyl substitution provides different steric and electronic environments, leading to variations in its interaction with molecular targets . Similarly, the presence of an indole moiety in N-(3-benzoylphenyl)-1H-indole-2-carboxamide and N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide imparts distinct pharmacological properties .
Properties
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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